molecular formula C16H16ClNO4S B4878875 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate

2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate

Cat. No. B4878875
M. Wt: 353.8 g/mol
InChI Key: YNAKWGKKOVYPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate, also known as CES-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate exerts its anti-tumor effects through multiple mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and prevents cancer cells from dividing. 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been shown to have minimal toxicity in normal cells, making it a safe and promising therapeutic agent. Studies have also demonstrated that 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate can inhibit angiogenesis, the process by which tumors develop their own blood supply, further inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is highly insoluble in water, which can limit its use in certain applications. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate.

Future Directions

There are several potential future directions for research on 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate for maximum therapeutic efficacy. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate may have applications beyond cancer treatment, and further research is needed to explore its potential in other areas of medicine.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate is a promising chemical compound with significant potential in cancer treatment. Its unique mechanism of action, minimal toxicity, and ability to enhance the efficacy of chemotherapy drugs make it a promising candidate for combination therapy. Further research is needed to fully understand its pharmacological properties and potential applications in medicine.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

[2-[(4-chlorophenyl)sulfonylamino]-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12(19)22-16(13-5-3-2-4-6-13)11-18-23(20,21)15-9-7-14(17)8-10-15/h2-10,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKWGKKOVYPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-Chlorophenyl)sulfonylamino]-1-phenylethyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Reactant of Route 2
Reactant of Route 2
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Reactant of Route 3
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Reactant of Route 4
Reactant of Route 4
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Reactant of Route 5
Reactant of Route 5
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate
Reactant of Route 6
Reactant of Route 6
2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.